- Bis-morpholinophosphorylchloride, a novel reagent for the conversion of primary amides into nitriles, Tetrahedron Letters, 2021, 64,

Cas no 93554-80-4 (2-Aminobutanenitrile Hydrochloride)

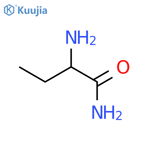

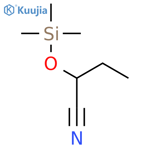

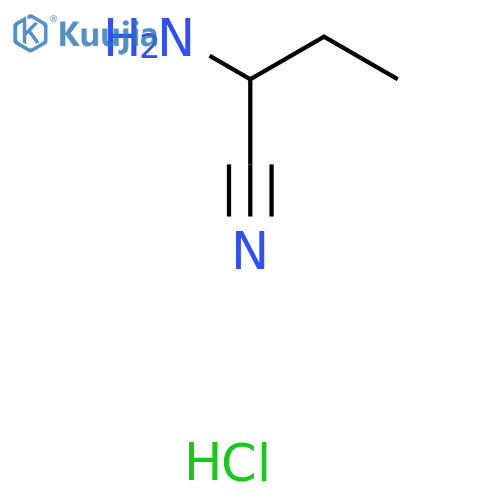

93554-80-4 structure

商品名:2-Aminobutanenitrile Hydrochloride

2-Aminobutanenitrile Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-aminobutanenitrile

- 2-aminobutanenitrile,hydrochloride

- 2-aminobutyronitrile hydrochloride

- SCHEMBL3877801

- NSC113504

- 2-aminobutanenitrile;hydrochloride

- BS-17900

- Z445129502

- 93554-80-4

- MFCD11858092

- AKOS016902291

- EN300-43508

- 2-aminobutanenitrile hydrochloride

- NSC-113504

- CS-0197521

- DTXSID30537975

- 2-AMINOBUTANENITRILE HCL

- 2-Aminobutanenitrile--hydrogen chloride (1/1)

- 2-aminobutanenitrilehydrochloride

- Butanenitrile, 2-amino-, monohydrochloride (9CI)

- Butyronitrile, 2-amino-, hydrochloride (6CI)

- NSC 113504

- QN54SFK8WH

- Butanenitrile, 2-amino-, hydrochloride (1:1)

- Butanenitrile, 2-amino-, monohydrochloride

- Butyronitrile, 2-amino-, hydrochloride

- Butanenitrile, 2-amino-, hydrochloride

- DS-008743

- 2-Aminobutanenitrile Hydrochloride

-

- MDL: MFCD09738544

- インチ: 1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H

- InChIKey: OJGHKZQRNGOMQR-UHFFFAOYSA-N

- ほほえんだ: Cl.NC(C#N)CC

計算された属性

- せいみつぶんしりょう: 120.0454260g/mol

- どういたいしつりょう: 120.0454260g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 68.9

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

じっけんとくせい

- ゆうかいてん: 144-146 ºC

2-Aminobutanenitrile Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US291-50mg |

2-Aminobutanenitrile Hydrochloride |

93554-80-4 | 95+% | 50mg |

663.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | D758284-100mg |

2-aminobutanenitrile |

93554-80-4 | 95+% | 100mg |

$140 | 2024-06-07 | |

| TRC | B401833-25mg |

2-Aminobutanenitrile Hydrochloride |

93554-80-4 | 25mg |

$ 64.00 | 2023-04-18 | ||

| Enamine | EN300-43508-1.0g |

2-aminobutanenitrile hydrochloride |

93554-80-4 | 95% | 1g |

$392.0 | 2023-06-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268191-250mg |

2-Aminobutanenitrile hydrochloride |

93554-80-4 | 97% | 250mg |

¥1216.00 | 2024-04-24 | |

| Enamine | EN300-43508-0.1g |

2-aminobutanenitrile hydrochloride |

93554-80-4 | 95% | 0.1g |

$135.0 | 2023-06-15 | |

| Enamine | EN300-43508-0.25g |

2-aminobutanenitrile hydrochloride |

93554-80-4 | 95% | 0.25g |

$194.0 | 2023-06-15 | |

| Enamine | EN300-43508-0.5g |

2-aminobutanenitrile hydrochloride |

93554-80-4 | 95% | 0.5g |

$306.0 | 2023-06-15 | |

| eNovation Chemicals LLC | D758284-250mg |

2-aminobutanenitrile |

93554-80-4 | 95+% | 250mg |

$180 | 2024-06-07 | |

| Aaron | AR0062PD-100mg |

2-aminobutanenitrile |

93554-80-4 | 97% | 100mg |

$83.00 | 2025-01-23 |

2-Aminobutanenitrile Hydrochloride 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 - 10 min, rt

1.2 Reagents: P,P-Di-4-morpholinylphosphinic chloride ; 3 h, rt

1.3 Solvents: Water ; 5 min, 0 °C

1.2 Reagents: P,P-Di-4-morpholinylphosphinic chloride ; 3 h, rt

1.3 Solvents: Water ; 5 min, 0 °C

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Production of pure α-methylstyrene, acetophenone, and p-cumylphenol from distillation residues from phenol production, Czechoslovakia, , ,

合成方法 3

合成方法 4

はんのうじょうけん

リファレンス

- The mechanism of thermal eliminations. Part 24. Elimination from mono-, di-, and trithiocarbonates. The dependence of the transition state polarity, thione to thiol rearrangement, and ether formation via nucleophilic substitution, on compound type, Journal of the Chemical Society, 1988, (2), 177-82

合成方法 5

はんのうじょうけん

リファレンス

- Effect of carbon disulfide on the thermal decomposition of 4-methylphenol, Khimiya Tverdogo Topliva (Moscow, 1988, (4), 137-40

合成方法 6

はんのうじょうけん

リファレンス

- Oxidation catalysis in a supercritical fluid medium, Industrial & Engineering Chemistry Research, 1987, 26(9), 1910-16

合成方法 7

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Water ; 1.5 h, 10 - 15 °C; 8 h, 10 - 15 °C

1.2 Reagents: Hydrochloric acid ; pH 4, rt

1.2 Reagents: Hydrochloric acid ; pH 4, rt

リファレンス

- Method for preparing 2-aminobutyramide hydrochloride, China, , ,

合成方法 8

はんのうじょうけん

リファレンス

- Preparation of 2-aminoalkanenitriles, particularly in the form of salts, Poland, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Ammonia

リファレンス

- Facile synthesis of α-amino nitriles, Tetrahedron Letters, 1984, 25(41), 4583-6

合成方法 10

はんのうじょうけん

リファレンス

- Some intermediates in the wet air oxidation of phenanthrene adsorbed on powdered activated carbon, Water Research, 1988, 22(3), 337-42

合成方法 11

はんのうじょうけん

リファレンス

- Mechanism of formation of primary products from catalytic decomposition of cumyl hydroperoxide, Neftekhimiya, 1987, 27(5), 710-14

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide

リファレンス

- Destruction of benzene by ultraviolet light-catalyzed oxidation with hydrogen peroxide, Hazardous Waste & Hazardous Materials, 1987, 4(2), 165-76

合成方法 13

はんのうじょうけん

1.1 Reagents: Zinc iodide ; 20 min, rt

1.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 3 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; acidified

1.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 3 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; acidified

リファレンス

- Synthesis of α-aryl sulfides by deaminative coupling of α-amino compounds with thiophenols, Organic & Biomolecular Chemistry, 2023, 21(18), 3794-3799

合成方法 14

はんのうじょうけん

リファレンス

- Electrochemical decolorization of organic dye-containing wastewaters, Khimiya i Tekhnologiya Vody, 1988, 10(3), 266-9

合成方法 15

はんのうじょうけん

リファレンス

- A process for the preparation of terephthalic acid and phenol from toluene, Japan, , ,

2-Aminobutanenitrile Hydrochloride Raw materials

- 2-Aminobutyramide

- Crocein Orange G

- 4,5-Dicyanoimidazole

- 2,4,5-Pyridinetrimethanol,3-hydroxy-

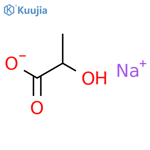

- Lactate sodium

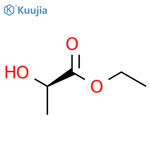

- ethyl (2R)-2-hydroxypropanoate

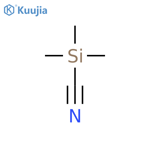

- trimethylsilanecarbonitrile

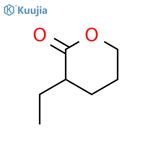

- 2H-Pyran-2-one,3-ethyltetrahydro-

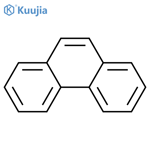

- Phenanthrene

- Butanenitrile, 2-[(trimethylsilyl)oxy]-

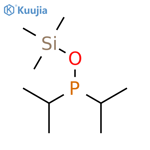

- Phosphinous acid, bis(1-methylethyl)-, trimethylsilyl ester

2-Aminobutanenitrile Hydrochloride Preparation Products

2-Aminobutanenitrile Hydrochloride 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

93554-80-4 (2-Aminobutanenitrile Hydrochloride) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 503537-97-1(4-bromooct-1-ene)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93554-80-4)2-Aminobutanenitrile Hydrochloride

清らかである:99%

はかる:1g

価格 ($):313.0